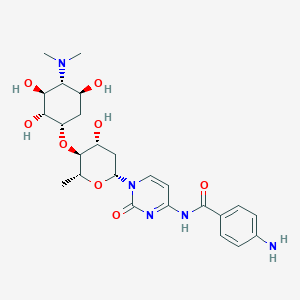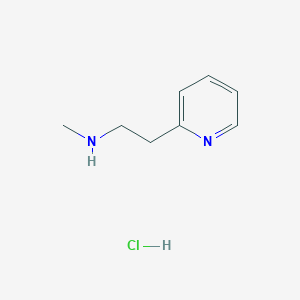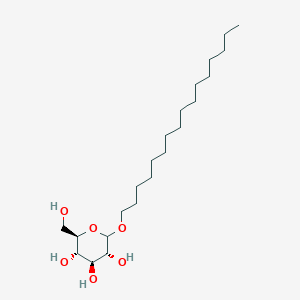
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves a cyclocondensation reaction starting from ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Basic hydrolysis of the resultant 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate yields the target carboxylic acid. This method provides a straightforward approach to synthesizing the compound with high purity and yield (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied using spectroscopic and theoretical methods. Spectroscopic analyses, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction, have provided detailed insights into its molecular geometry, confirming its crystalline form in the monoclinic system with specific space group characteristics. Density functional theory (DFT) calculations further support these findings, offering a comprehensive understanding of the electronic and structural properties of the molecule (Viveka et al., 2016).
Chemical Reactions and Properties
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid participates in various chemical reactions, demonstrating its reactivity and functional versatility. Its carboxylic acid group allows for derivative formation, including esters and amides, facilitating its application in synthesizing biologically active compounds. Moreover, the presence of the pyrazole core offers potential sites for further functionalization, expanding its utility in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its practical applications. These properties are influenced by its molecular structure and intermolecular interactions, including hydrogen bonding and π-π stacking, which have been elucidated through crystallographic studies. Such analyses are vital for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including acidity, reactivity, and stability, are defined by its functional groups. The carboxylic acid moiety, in particular, plays a significant role in its chemical behavior, affecting its reactions with bases, nucleophiles, and electrophiles. These properties are essential for designing reaction pathways and for the compound's incorporation into larger molecules or complexes in synthetic chemistry.
For more comprehensive insights and detailed studies on 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including its synthesis, molecular structure, and chemical properties, the research articles by Viveka et al. (2016) provide a thorough examination (Viveka et al., 2016).
Aplicaciones Científicas De Investigación
-
Structural, Spectral, and Theoretical Investigations
- Field : Chemistry
- Application Summary : This research focused on combined experimental and theoretical studies of one of the biologically important pyrazole-4-carboxylic acid derivatives .
- Methods : The starting material was obtained by the cyclocondensation of ethyl acetoacetate, N, N -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid . The target compound was characterized by 1 H and 13 C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique .
- Results : The experimental FT-IR and 1 H and 13 C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .
-
Synthesis of (aminomethyl)pyrazoles
- Field : Pharmacology
- Application Summary : 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is used as a reactant for the synthesis of (aminomethyl)pyrazoles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGOKNNGBUOAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383696 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
105994-75-0 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)





